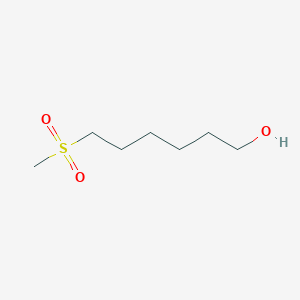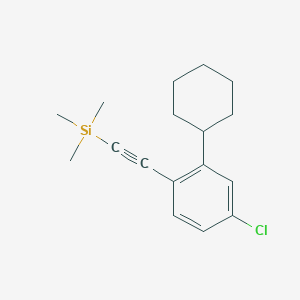
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane
Descripción general
Descripción
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane is an organosilicon compound that features a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring substituted with a chlorine atom and a cyclohexyl group
Métodos De Preparación
The synthesis of 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of a halogenated aromatic compound with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 4-chloro-2-cyclohexylphenyl iodide can be reacted with trimethylsilylacetylene to form the desired product.
Desilylation: The trimethylsilyl group can be removed under basic conditions to yield the free alkyne, which can then be further functionalized if needed.
Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives may have potential as pharmaceutical agents, although specific applications would require further research.
Catalysis: It can be used in the development of new catalytic systems for organic transformations.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane depends on the specific reaction or application. In general, the trimethylsilyl group can stabilize reactive intermediates, while the ethynyl group can participate in various coupling reactions. The phenyl ring and its substituents can influence the reactivity and selectivity of the compound in different chemical processes.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane include:
Ethynyltrimethylsilane: Lacks the phenyl and cyclohexyl groups, making it less complex but also less versatile.
Phenylacetylene: Lacks the trimethylsilyl group, making it more reactive but less stable.
4-chloro-2-cyclohexylphenylacetylene: Similar structure but without the trimethylsilyl group, affecting its reactivity and stability.
The uniqueness of this compound lies in its combination of a trimethylsilyl-protected alkyne with a substituted phenyl ring, offering a balance of stability and reactivity that can be tailored for specific applications.
Propiedades
Fórmula molecular |
C17H23ClSi |
|---|---|
Peso molecular |
290.9 g/mol |
Nombre IUPAC |
2-(4-chloro-2-cyclohexylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C17H23ClSi/c1-19(2,3)12-11-15-9-10-16(18)13-17(15)14-7-5-4-6-8-14/h9-10,13-14H,4-8H2,1-3H3 |
Clave InChI |
XSXUYSKZAMHTHQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C(C=C(C=C1)Cl)C2CCCCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
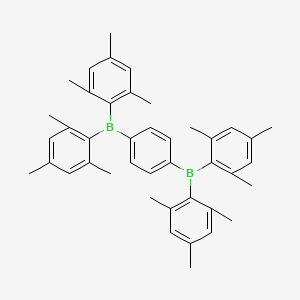
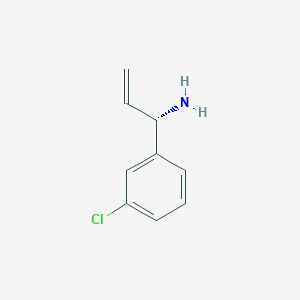
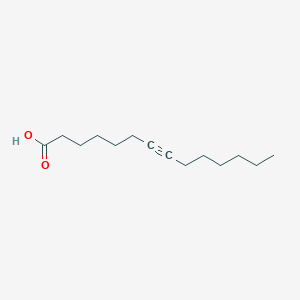
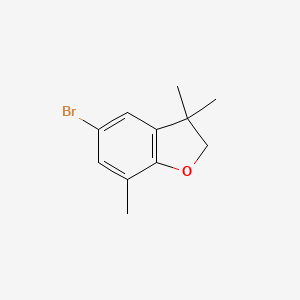
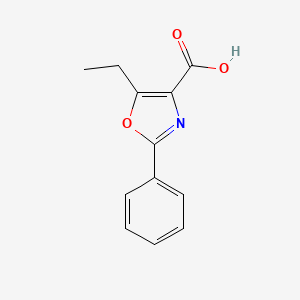
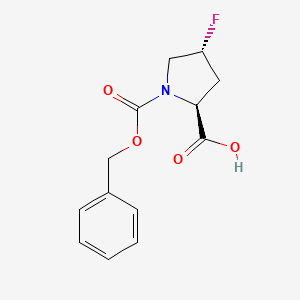
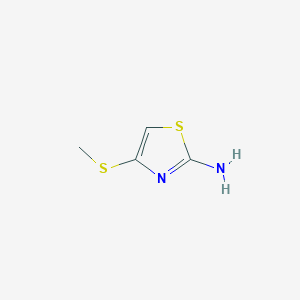
![3-[3-(4-iodophenyl)-2-oxo-imidazolidin-1-yl]benzoic Acid](/img/structure/B8596687.png)
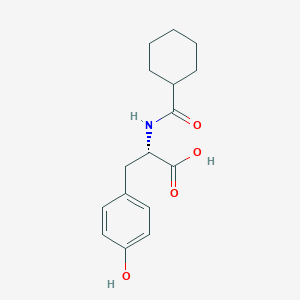
![7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8596709.png)

![N-{[4-Chloro-3-(3-methoxypropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B8596723.png)
![3-{2-[(Propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B8596734.png)
